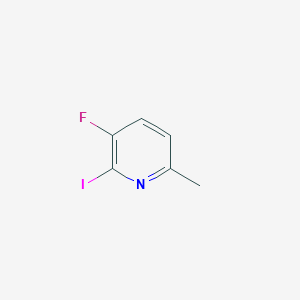![molecular formula C11H12ClN3O B8314321 3-(4,5-dihydro-1H-imidazol-2-ylmethyl)benzo[d]isoxazole CAS No. 57324-83-1](/img/structure/B8314321.png)
3-(4,5-dihydro-1H-imidazol-2-ylmethyl)benzo[d]isoxazole
概要
説明
3-(4,5-dihydro-1H-imidazol-2-ylmethyl)benzo[d]isoxazole is a compound that features a unique combination of an imidazoline ring and a benzisoxazole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5-dihydro-1H-imidazol-2-ylmethyl)benzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzisoxazole derivatives with imidazoline precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride form .
化学反応の分析
Types of Reactions: 3-(4,5-dihydro-1H-imidazol-2-ylmethyl)benzo[d]isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the imidazoline ring or the benzisoxazole moiety.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice .
Major Products: The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized imidazoline derivatives, while substitution reactions can produce a variety of substituted benzisoxazole compounds .
科学的研究の応用
3-(4,5-dihydro-1H-imidazol-2-ylmethyl)benzo[d]isoxazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(4,5-dihydro-1H-imidazol-2-ylmethyl)benzo[d]isoxazole involves its interaction with specific molecular targets. The imidazoline ring can interact with various receptors and enzymes, modulating their activity. The benzisoxazole moiety may also contribute to the compound’s overall biological activity by interacting with different molecular pathways .
類似化合物との比較
Imidazole: A five-membered ring containing two nitrogen atoms, known for its broad range of biological activities.
Benzimidazole: Similar to imidazole but with a fused benzene ring, used in various pharmaceutical applications.
Benzisoxazole: A benzene ring fused with an isoxazole ring, known for its use in medicinal chemistry.
Uniqueness: 3-(4,5-dihydro-1H-imidazol-2-ylmethyl)benzo[d]isoxazole is unique due to its combined structural features of imidazoline and benzisoxazole, which may confer distinct biological and chemical properties not found in its individual components .
特性
CAS番号 |
57324-83-1 |
|---|---|
分子式 |
C11H12ClN3O |
分子量 |
237.68 g/mol |
IUPAC名 |
3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1,2-benzoxazole;hydrochloride |
InChI |
InChI=1S/C11H11N3O.ClH/c1-2-4-10-8(3-1)9(14-15-10)7-11-12-5-6-13-11;/h1-4H,5-7H2,(H,12,13);1H |
InChIキー |
KTFYDVLMHVFXNP-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(N1)CC2=NOC3=CC=CC=C32.Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

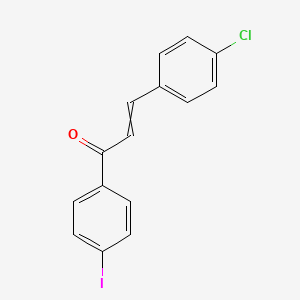
![2-[(2-Hydroxyethyl)amino]-3-nitrobenzonitrile](/img/structure/B8314249.png)
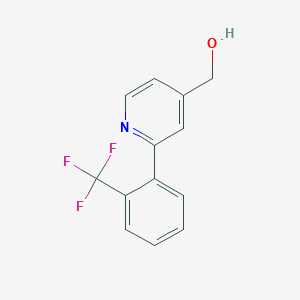

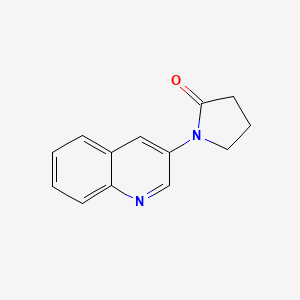
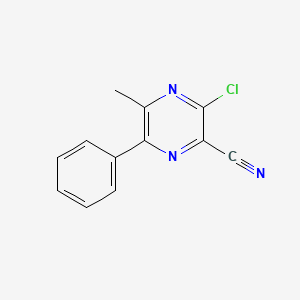

![4-Chloro-5-[(methyloxy)carbonyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B8314306.png)

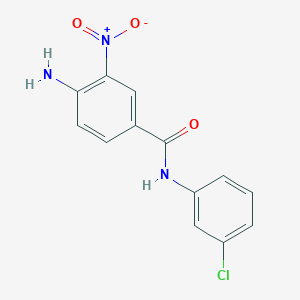

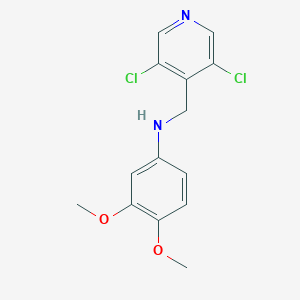
![4-[(ethylthio)methyl]-1-methyl-1H-pyrazole](/img/structure/B8314342.png)
